![molecular formula C16H11FN4S2 B257109 6-(3-Fluorophenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257109.png)
6-(3-Fluorophenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Fluorophenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has been studied for its potential pharmacological properties. This compound has been synthesized and evaluated for its biological activity, including its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of 6-(3-Fluorophenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of key enzymes and proteins involved in cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(3-Fluorophenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are varied and depend on the specific application. In general, the compound has been shown to exhibit potent antibacterial, antifungal, and anticancer activities. It has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-(3-Fluorophenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its potent pharmacological activity. It has been shown to exhibit strong antibacterial, antifungal, and anticancer activities, which make it a promising candidate for further development as a therapeutic agent. However, there are also limitations to its use in lab experiments. For example, the compound has been reported to have low solubility in water, which may limit its bioavailability and efficacy in vivo. Additionally, the compound may have potential toxicity concerns, which need to be further evaluated.
Future Directions
There are several future directions for research on 6-(3-Fluorophenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is further elucidating the compound's mechanism of action and identifying specific targets for its pharmacological activity. Another area of interest is developing more effective methods for synthesizing the compound and improving its solubility and bioavailability. Additionally, further studies are needed to evaluate the compound's potential toxicity and safety profile, as well as its efficacy in vivo and in clinical trials. Overall, 6-(3-Fluorophenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound with potential applications in various areas of pharmacology and medicine.
Synthesis Methods
The synthesis of 6-(3-Fluorophenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. The synthesis involves the reaction of 3-phenylthiomethyl-1,2,4-triazole-5-thiol with 3-bromoaniline in the presence of copper powder and a palladium catalyst. The reaction proceeds through a palladium-catalyzed cross-coupling reaction to form the desired product. The yield of the product is reported to be moderate, but the method is reproducible and can be scaled up for larger quantities.
Scientific Research Applications
The 6-(3-Fluorophenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole compound has been studied for its potential pharmacological properties. It has been evaluated for its antibacterial, antifungal, and anticancer activities. The compound has been found to exhibit potent antibacterial and antifungal activity against a range of microorganisms, including Escherichia coli, Staphylococcus aureus, and Candida albicans. It has also been shown to have anticancer activity against several cancer cell lines, including breast, lung, and colon cancer cells.
properties
Product Name |
6-(3-Fluorophenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Molecular Formula |
C16H11FN4S2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
6-(3-fluorophenyl)-3-(phenylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H11FN4S2/c17-12-6-4-5-11(9-12)15-20-21-14(18-19-16(21)23-15)10-22-13-7-2-1-3-8-13/h1-9H,10H2 |
InChI Key |
GRMLUZHGRQIDKK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SCC2=NN=C3N2N=C(S3)C4=CC(=CC=C4)F |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=NN=C3N2N=C(S3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



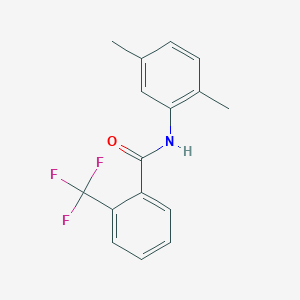
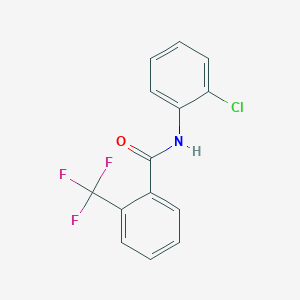
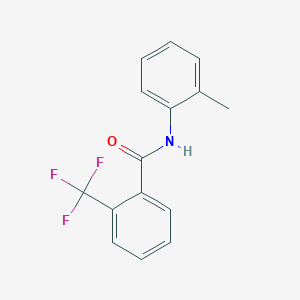
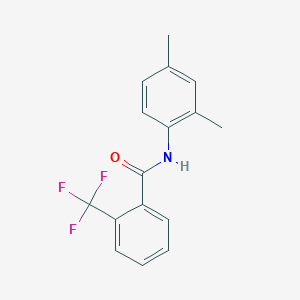
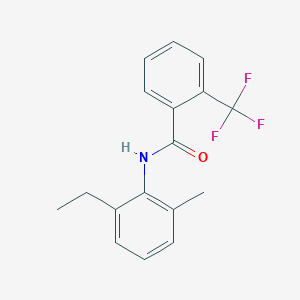


![1-{[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-methyl-1H-benzimidazole](/img/structure/B257067.png)
![6-(5-Methyl-3-isoxazolyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257086.png)
![6-(4-bromophenyl)-3-(methoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B257096.png)
![7-(3,4-dimethylphenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B257102.png)
![3-[(4-Fluorophenoxy)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257103.png)
![3-[(4-Fluorophenoxy)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257105.png)
![3-[(4-Fluorophenoxy)methyl]-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257106.png)